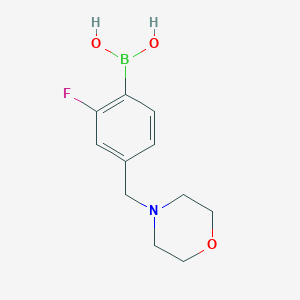
2-Fluoro-4-(morpholinomethyl)phenylboronic acid
描述
2-Fluoro-4-(morpholinomethyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a boronic acid moiety attached to a phenyl ring. These functional groups confer distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
作用机制
Mode of Action
This compound serves as a building block in organic synthesis due to its ability to participate in various coupling reactions, particularly Suzuki-Miyaura reactions . These reactions allow researchers to create carbon-carbon bonds between this compound and other organic molecules.
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic molecules, potentially leading to the development of new drugs.
Action Environment
The action of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall conditions of the reaction environment.
生化分析
Biochemical Properties
2-Fluoro-4-(morpholinomethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is highly specific and can be exploited for the development of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting cellular signaling pathways and altering gene expression. Specifically, this compound can inhibit the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent cell death. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid moiety interacts with the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This interaction is particularly significant in the inhibition of proteasomes, where this compound binds to the catalytic threonine residue, blocking the degradation of ubiquitinated proteins. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo hydrolysis, leading to the formation of inactive degradation products. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and organ dysfunction. Therefore, careful dosage optimization is essential for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, this compound can affect the pentose phosphate pathway by inhibiting glucose-6-phosphate dehydrogenase, resulting in decreased production of NADPH and ribose-5-phosphate. These metabolic effects can alter cellular redox balance and biosynthetic capacity, impacting cell growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound is known to localize to the cytoplasm and nucleus, where it interacts with various biomolecules. In the cytoplasm, this compound can inhibit cytosolic enzymes and disrupt metabolic processes. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-Fluoro-4-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid moiety can yield boronic esters, while nucleophilic substitution of the fluorine atom can produce various substituted phenyl derivatives.
科学研究应用
2-Fluoro-4-(morpholinomethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, enabling the study of biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of a fluorine atom and a morpholinomethyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound contains a trifluoromethyl group, which imparts different electronic properties compared to the fluorine atom in 2-Fluoro-4-(morpholinomethyl)phenylboronic acid.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a morpholinomethyl group, which confer distinct chemical properties and reactivity. These features make it a versatile reagent in various chemical reactions and applications, distinguishing it from other boronic acid derivatives.
属性
IUPAC Name |
[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZQOHKVDEKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
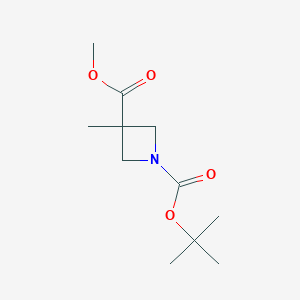

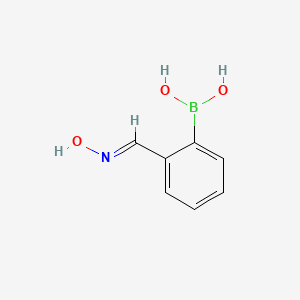

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
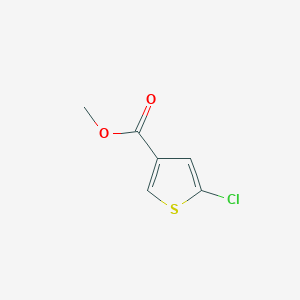

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
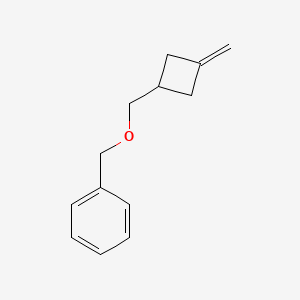

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
